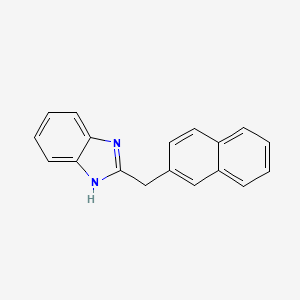

2-(2-Naphthylmethyl)benzimidazole

Description

Context within Benzimidazole (B57391) Chemistry: Foundational Aspects and Structural Significance

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. researchgate.netencyclopedia.pub This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a variety of biologically active compounds. nih.govnih.gov The versatility of the benzimidazole ring system allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with diverse chemical properties and biological activities. impactfactor.orgijpsjournal.com

The structural significance of benzimidazoles stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules. nih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, contributing to their versatile binding capabilities.

2-(2-Naphthylmethyl)benzimidazole belongs to the subclass of 2-substituted benzimidazoles. The key structural features of this compound are:

The Benzimidazole Core: A bicyclic system formed by the fusion of benzene and imidazole rings.

The Naphthylmethyl Substituent: A naphthalen-2-ylmethyl group attached to the 2-position of the benzimidazole ring.

The presence of the bulky and aromatic naphthylmethyl group significantly influences the molecule's properties, such as its steric hindrance and potential for enhanced π-π stacking interactions. These features can affect its solubility, crystal packing, and interactions with biological targets.

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| Benzimidazole | C₇H₆N₂ | 118.14 | Unsubstituted parent compound caplinq.com |

| 2-Methylbenzimidazole | C₈H₈N₂ | 132.16 | Simple alkyl substitution at the 2-position |

| This compound | C₁₈H₁₄N₂ | 258.32 | Naphthylmethyl group at the 2-position |

Positioning of this compound within Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in the ring, are of paramount importance in drug discovery and materials science. mdpi.comresearchgate.net Over 85% of all biologically active compounds contain a heterocyclic ring system. nih.gov The structural diversity and synthetic accessibility of heterocycles make them ideal scaffolds for the development of new therapeutic agents and functional materials. mdpi.com

This compound is situated within the extensive research landscape of nitrogen-containing heterocyclic compounds. The benzimidazole scaffold itself is a key component in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer agents. impactfactor.orgrsc.orgeurekaselect.com

The research interest in this compound and its analogues is driven by the desire to explore how the introduction of the naphthylmethyl moiety at the 2-position of the benzimidazole core modulates its chemical and biological properties. This strategic modification allows researchers to investigate structure-activity relationships (SAR) and to fine-tune the compound's characteristics for specific applications.

Overview of Advanced Research Trajectories for the Benzimidazole Scaffold

The benzimidazole scaffold continues to be a fertile ground for advanced research, with several key trajectories aimed at developing novel compounds with enhanced efficacy and specificity. These research directions often involve sophisticated synthetic strategies and computational approaches.

Synthesis of Benzimidazole Derivatives: The synthesis of 2-substituted benzimidazoles, including this compound, is most commonly achieved through the condensation reaction of o-phenylenediamine (B120857) with a corresponding aldehyde or carboxylic acid. researchgate.nettandfonline.com Modern synthetic methodologies focus on developing more efficient, environmentally friendly, and high-yielding processes. These include the use of various catalysts, microwave-assisted synthesis, and one-pot reactions. researchgate.netnih.govrsc.org

Table 2: Common Synthetic Methods for 2-Substituted Benzimidazoles

| Method | Reactants | Conditions | Advantages |

|---|---|---|---|

| Phillips Condensation | o-Phenylenediamine and carboxylic acid | High temperature, strong acid | Well-established method encyclopedia.pub |

| Aldehyde Condensation | o-Phenylenediamine and aldehyde | Oxidizing agent or catalyst | Milder conditions, broad substrate scope tandfonline.comnih.gov |

| Microwave-Assisted Synthesis | o-Phenylenediamine and carboxylic acid/aldehyde | Microwave irradiation, often with a solid support | Rapid reaction times, improved yields researchgate.net |

Advanced Research Applications: Current research on benzimidazole derivatives is exploring their potential in a variety of cutting-edge applications:

Anticancer Agents: Many benzimidazole derivatives are being investigated as potent anticancer agents. researchgate.net Research focuses on their ability to inhibit key enzymes involved in cancer progression, such as kinases and polymerases, and to interact with DNA. nih.govnih.gov

Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the development of new antimicrobial agents. Benzimidazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi. nih.gov

Enzyme Inhibition: The benzimidazole scaffold is being utilized to design inhibitors for various enzymes, which plays a crucial role in drug metabolism and other physiological processes.

Materials Science: The unique photophysical and electronic properties of some benzimidazole derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

The study of this compound contributes to this broader research effort by providing insights into how the fusion of the benzimidazole and naphthalene (B1677914) ring systems can be exploited to create novel molecules with tailored properties for specific scientific and technological applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-6-15-11-13(9-10-14(15)5-1)12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUQJAOFDMFKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231700 | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82326-40-7 | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082326407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Naphthylmethyl Benzimidazole and Analogous Benzimidazole Derivatives

Classical and Conventional Synthesis Approaches for Benzimidazoles

The foundational method for synthesizing benzimidazoles is the Phillips synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under heating in the presence of an acid, such as 4N hydrochloric acid. A variation of this, known as the Weidenhagen synthesis, utilizes an aldehyde instead of a carboxylic acid, often with a metallic salt as an oxidant.

The most direct classical route to 2-(2-Naphthylmethyl)benzimidazole involves the condensation of ortho-phenylenediamine with 2-naphthylacetic acid or its corresponding aldehyde, 2-naphthaldehyde (B31174). enpress-publisher.com This reaction is typically performed under acidic conditions and reflux. For instance, reacting o-phenylenediamine with 2-naphthaldehyde in the presence of an oxidizing agent yields the target compound. researchgate.net Similarly, the reaction can be carried out with just the diamine and the aldehyde, often requiring heat. nih.gov A common procedure involves refluxing o-phenylenediamine with the appropriate acid for several hours. youtube.com While robust and widely used, these conventional methods often necessitate harsh conditions, long reaction times, and can generate significant waste.

Modern and Green Synthesis Techniques

In response to the limitations of classical methods, significant research has focused on developing more efficient, cost-effective, and environmentally benign synthetic protocols. jrtdd.com These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents. jrtdd.comnih.gov Key advancements in this area include the use of novel catalysts, microwave-assisted reactions, and the implementation of solvent-free or aqueous reaction media. nih.govmdpi.com

Catalytic Synthesis Protocols

Catalysis is central to modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity under milder conditions. Both metal-based and non-metallic systems have been successfully applied to the synthesis of benzimidazoles.

A wide array of metal catalysts has been employed to facilitate the synthesis of benzimidazoles, often leading to excellent yields and shorter reaction times. These catalysts can be recovered and reused in some cases, adding to the sustainability of the process. nih.gov For example, the copper-catalyzed, one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide (B81097) provides an efficient route to benzimidazoles. nih.gov Iron(III) chloride has also been shown to catalyze the cross-dehydrogenative coupling of ortho-phenylenediamine substrates to form 1,2-disubstituted benzimidazoles. acs.org Nickel-catalyzed intramolecular cyclization of benzimidazoles with alkenes has been developed as a method for creating more complex polycyclic structures. chemistryviews.orgresearchgate.net

Here is a table summarizing various metal-catalyzed approaches:

Table 1: Selected Metal-Catalyzed Syntheses of Benzimidazole (B57391) Derivatives| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| In(OTf)₃ | o-phenylenediamine, aldehyde | Solvent-free | Fusion | High | nih.gov |

| ZrCl₄ (10 mol%) | o-phenylenediamine, aldehyde | Anhydrous EtOH | Room Temp | Excellent | mdpi.com |

| CuCl (5 mol%) | 2-iodoaniline, aldehyde, NaN₃ | DMSO | 120°C, 12h | Good | nih.gov |

| FeCl₃·6H₂O | N,N'-Disubstituted-OPD | O₂ | - | - | acs.org |

| Ni(cod)₂ / NHC ligand | Benzimidazole with alkene | Toluene | 70°C | High | chemistryviews.org |

| Rhodium Phosphide (Rh₂P)/LC | Nitriles, o-phenylenediamines | H₂ | - | 95-99% | researchgate.net |

To circumvent the cost and potential toxicity associated with metal catalysts, non-metallic and organocatalytic systems have emerged as powerful alternatives. nih.govnih.gov These methods align with green chemistry principles by often utilizing mild, environmentally friendly reagents. mdpi.com For instance, elemental sulfur can be used as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and ortho-substituted anilines. organic-chemistry.org Acetic acid has been used as a metal-free catalyst under microwave heating conditions. mdpi.com

Organocatalysts, such as L-proline, have proven effective in catalyzing benzimidazole formation in aqueous media, offering a green and inexpensive route. ijrar.org Chiral benzimidazole derivatives have also been synthesized using commercially available amines as organocatalysts for stereoselective reactions. conicet.gov.ar Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride, can serve as both the reaction medium and the catalyst, providing high yields and simplifying work-up procedures. nih.govnih.gov

Table 2: Selected Non-Metallic and Organocatalytic Syntheses of Benzimidazoles

| Catalyst/System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Elemental Sulfur | Alkylamines, o-amino anilines | Solvent-free, Catalyst-free | - | - | organic-chemistry.org |

| Acetic Acid | o-phenylenediamine, aldehyde | - | Microwave | - | mdpi.com |

| L-Proline | o-phenylenediamine, aldehyde | Aqueous media (pH 4.2) | Reflux | Good to Excellent | ijrar.org |

| Deep Eutectic Solvent (DES) | o-phenylenediamine, aldehyde | DES (Choline chloride-based) | 80°C | 95-97% | nih.govmdpi.com |

| Hexamethyldisilazane | o-phenylenediamine, DMF | - | 120°C | Good | nih.gov |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including benzimidazoles. pharmainfo.inwisdomlib.org This technique dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govmdpi.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. wisdomlib.org

Numerous studies have demonstrated the superiority of microwave irradiation for benzimidazole synthesis. For example, the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines and aldehydes is significantly accelerated under microwave irradiation, often in the absence of a solvent or using a green catalyst. tandfonline.com The combination of microwave heating with catalysts like erbium(III) triflate [Er(OTf)₃] under solvent-free conditions provides a rapid, clean, and environmentally sustainable method for producing 1,2-disubstituted benzimidazoles with quantitative yields in as little as 5 minutes. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2-diaryl-benzimidazoles | Conventional Heating | Hours | Lower | researchgate.net |

| 1,2-diaryl-benzimidazoles | Microwave Irradiation | Minutes | Higher | researchgate.net |

| 1,2-disubstituted benzimidazoles | Conventional Heating | 60 min | 61.4% | mdpi.com |

| 1,2-disubstituted benzimidazoles | Microwave Irradiation | 5 min | 99.9% | mdpi.com |

| Benzimidazole-thiazolidinedione derivatives | Conventional Heating | - | - | nih.gov |

| Benzimidazole-thiazolidinedione derivatives | Microwave Irradiation | Shorter | Improved | nih.gov |

Solvent-Free and Aqueous Media Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable. jrtdd.com Solvent-free, or "solid-state," reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst. researchgate.net This approach minimizes waste and simplifies product purification. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a reusable, eco-friendly catalyst for benzimidazole synthesis from acyl chlorides and o-substituted aminoaromatics under solvent-free conditions. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of benzimidazoles in aqueous media has been successfully demonstrated, often with the aid of a catalyst. D-glucose, a biorenewable resource, has been used as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, offering excellent yields and a short reaction time. organic-chemistry.org Similarly, L-proline has been shown to be an effective organocatalyst for the condensation of aldehydes and o-phenylenediamines in water at reflux. ijrar.org Polyethylene glycol (PEG) has also been explored as a recyclable and green solvent system for these syntheses. nih.gov

One-Pot and Multicomponent Reaction Strategies

The synthesis of 2-substituted benzimidazoles, including analogs of this compound, is frequently achieved through the condensation of an o-phenylenediamine with a carbonyl compound. One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies, minimizing waste, saving time, and often increasing yields by avoiding the isolation of intermediates. researchgate.net

A prevalent one-pot method involves the direct reaction of o-phenylenediamine with an aldehyde. organic-chemistry.org For instance, the synthesis of 2-(naphthalen-2-yl)-1H-benzimidazole, a close analog of the title compound, can be accomplished by condensing o-phenylenediamine with 2-naphthaldehyde. This reaction can be performed under various catalytic conditions, demonstrating the versatility of the one-pot approach. umich.eduresearchgate.net Catalysts ranging from simple acids and bases to metal nanoparticles and green catalysts have been successfully employed. For example, ammonium (B1175870) chloride (NH4Cl) in ethanol (B145695) at elevated temperatures provides a simple and economically viable route. bohrium.comresearchgate.netrasayanjournal.co.in Other effective systems include hydrogen peroxide/hydrochloric acid (H2O2/HCl) in acetonitrile (B52724) at room temperature, which offers short reaction times and high yields. organic-chemistry.orgorganic-chemistry.org The use of heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe2O4) nano-catalysts under ultrasonic irradiation, allows for easy catalyst recovery and reuse. bohrium.comresearchgate.net

| Catalyst/Reagent System | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ammonium Chloride (NH4Cl) | o-Phenylenediamine, Aromatic Aldehyde | Ethanol, 80-90°C | Economical, Green Chemistry | bohrium.comrasayanjournal.co.in |

| H2O2 / HCl | o-Phenylenediamine, Aromatic Aldehyde | Acetonitrile, Room Temp. | Short reaction time, High yields | organic-chemistry.org |

| ZnFe2O4 (nanocatalyst) | o-Phenylenediamine, Aromatic Aldehyde | Ultrasonic Irradiation | Catalyst is recyclable | bohrium.comresearchgate.net |

| Gold Nanoparticles (Au/TiO2) | o-Phenylenediamine, Aldehyde | CHCl3:MeOH, 25°C | High selectivity, Ambient conditions | nih.gov |

| Erbium(III) triflate (Er(OTf)3) | N-phenyl-o-phenylenediamine, Aldehyde | Microwave, 60°C, Solvent-free | Fast, High selectivity, High yields | nih.govmdpi.com |

Multicomponent reactions (MCRs) further enhance synthetic efficiency by combining three or more reactants in a single step. A notable example is the synthesis of 1,2-disubstituted benzimidazoles. This can be achieved through a three-component reaction of an o-phenylenediamine with two equivalents of an aldehyde. iosrjournals.org In this process, one aldehyde molecule reacts to form the 2-substituent, while the second aldehyde, after reduction to an alcohol and subsequent reaction, forms the N-1 substituent. This approach, however, presents selectivity challenges. iosrjournals.org Specific catalysts and conditions, such as using fluorous alcohols like trifluoroethanol (TFE), have been developed to selectively promote the formation of 1,2-disubstituted products over the 2-substituted ones. iosrjournals.org

Mechanistic Investigations of this compound Formation Pathways

The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde is a well-studied process that generally proceeds through a condensation-cyclization-oxidation sequence. nih.goviajpr.com

The widely accepted mechanism involves three key steps:

Schiff Base Formation : The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde (e.g., 2-naphthaldehyde). This is followed by dehydration to form a Schiff base intermediate (an imine). umich.eduderpharmachemica.commdpi.comresearchgate.net

Intramolecular Cyclization : The second, unreacted amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base. This step results in the formation of a five-membered heterocyclic ring, a dihydrobenzimidazole intermediate.

Oxidation/Dehydrogenation : The final step is the aromatization of the dihydrobenzimidazole intermediate to the stable benzimidazole ring system. This is an oxidative process that involves the loss of two hydrogen atoms. This step often requires an oxidizing agent, which can be supplied by an external reagent (e.g., H2O2, iodine) or, in some cases, by atmospheric oxygen, particularly when catalyzed by metal nanoparticles like gold. organic-chemistry.orgnih.gov

Some synthetic methods employ a redox-mediated oxidation of the Schiff base intermediate, for instance, using an [Fe(III)/Fe(II)] redox couple to facilitate the cyclization. rasayanjournal.co.iniajpr.com The specific nature of the catalyst and oxidant can influence the reaction pathway and efficiency. For example, in the H2O2/HCl system, the in-situ formation of hypochlorous acid is proposed as the key oxidizing species. organic-chemistry.org

Regioselectivity and Stereoselectivity in Benzimidazole Synthesis

Controlling selectivity is a critical challenge in the synthesis of complex benzimidazole derivatives, particularly concerning regiochemistry and stereochemistry.

Regioselectivity: Regioselectivity becomes a significant issue when an asymmetrically substituted o-phenylenediamine is used as a starting material. For example, the condensation of 4-substituted o-phenylenediamines (like 4-chloro-o-phenylenediamine or 4-methyl-o-phenylenediamine) with an aldehyde can theoretically produce two different regioisomers: the 5-substituted and the 6-substituted benzimidazole. researchgate.netias.ac.in In many standard condensation reactions, this process is not highly selective and yields a mixture of both isomers, which can be difficult to separate. researchgate.net

Another significant regioselectivity challenge arises in the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes. The direct condensation can lead to a competitive formation of both the desired 1,2-disubstituted product and the 2-substituted benzimidazole, complicating the purification and reducing the yield of the target molecule. iosrjournals.org Achieving high regioselectivity for the N-1 substitution often requires specialized catalysts or reaction media, such as fluorous alcohols, which can steer the reaction toward the desired 1,2-disubstituted product. iosrjournals.orgrsc.org

Stereoselectivity: The formation of the aromatic 2-substituted benzimidazole core itself does not typically involve the creation of a stereocenter. However, stereoselectivity is a crucial consideration when synthesizing more complex, fused heterocyclic systems derived from benzimidazole precursors or when chiral starting materials are used.

For instance, in the synthesis of benzimidazolinopiperazinones, which feature two chiral carbons, a high degree of stereocontrol has been achieved. acs.org In these multi-step syntheses, the configuration of a newly formed stereogenic center can be unequivocally determined, leading to the formation of a single diastereoisomer. acs.org Similarly, stereoselective syntheses have been reported for related heterocyclic systems like benzodiazepines, where reaction conditions were optimized to produce exclusively the more stable (E)-isomer of the final product. nih.gov These examples demonstrate that while the basic benzimidazole synthesis is achiral, the principles of stereoselective synthesis are vital for constructing advanced, three-dimensional structures built upon the benzimidazole framework.

Derivatization and Structural Modification of the 2 2 Naphthylmethyl Benzimidazole Scaffold

Functionalization Strategies on the Benzimidazole (B57391) Nucleus

The benzimidazole ring system, with its reactive nitrogen and carbon atoms, offers multiple sites for chemical modification. Key strategies include substitutions at the nitrogen atoms (N-1) and the carbon atom at the 2-position (C-2).

The secondary amine of the benzimidazole ring (N-1 position) is a primary site for functionalization. N-alkylation and N-arylation introduce substituents that can significantly alter the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities, which in turn influences its interaction with biological targets.

A common method for N-alkylation involves reacting the parent benzimidazole with an alkyl halide (e.g., alkyl bromide) in the presence of a base. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can be employed to facilitate the reaction between the aqueous base and the organic-soluble benzimidazole derivative. researchgate.net For instance, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by reacting the starting benzimidazole with various alkyl bromides at room temperature. nih.gov Another approach involves using dimethyl carbonate as a methylating agent at elevated temperatures. nih.gov These methods can be directly applied to the 2-(2-naphthylmethyl)benzimidazole core to generate a library of N-substituted analogs.

The nature of the substituent at the N-1 position plays a critical role in determining the biological profile of the resulting compounds. nih.gov Studies on other benzimidazole series have shown that introducing polar groups, such as a hydroxyethyl (B10761427) group via reaction with 2-chloroethanol, can lead to compounds with significant antiviral activity. nih.gov

Table 1: Representative N-Alkylation Reactions on the Benzimidazole Scaffold

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 2-Substituted-1H-benzimidazole | C3–C10 Alkyl bromides | 30% aq. KOH, Tetrabutylammonium hydrogen sulfate | 1-Alkyl-2-substituted-1H-benzimidazole |

| 2-(Substituted phenyl)-1H-benzimidazole | Ethyl bromide | Ice bath | 1-Ethyl-2-(substituted phenyl)-1H-benzimidazole |

| 2-(Substituted phenyl)-1H-benzimidazole | Dimethyl carbonate | Reflux, 140 °C | 1-Methyl-2-(substituted phenyl)-1H-benzimidazole |

The C-2 position of the benzimidazole ring is pivotal, as the substituent at this position often dictates the core biological activity of the molecule. While post-synthetic functionalization at C-2 of a pre-formed 2-substituted benzimidazole is challenging, the introduction of diverse substituents is typically achieved during the initial ring formation.

The most prevalent method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves reacting an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. To introduce variations at the C-2 position of the this compound scaffold, one would utilize different substituted acetic acids in place of 2-naphthaleneacetic acid during the condensation step.

An alternative green chemistry approach involves the reaction of o-phenylenediamine derivatives with arylidene malononitriles in water or under solvent-free conditions, which yields 2-aryl benzimidazole derivatives efficiently. researchgate.net The presence of different substituents on the benzimidazole nucleus, particularly at the C-2 position, has been shown to be crucial for enhancing the potency of various biological activities, including antiviral effects. nih.gov

Modifying the naphthylmethyl group itself offers another avenue for structural diversification. Introducing substituents such as halogens, nitro groups, or alkyl groups onto the naphthalene (B1677914) ring can modulate the electronic and steric properties of the entire molecule.

This is generally accomplished by using a appropriately substituted precursor during the synthesis. For example, to synthesize a this compound with a fluorine atom on the naphthalene ring, one would start with a fluorinated derivative of 2-naphthaleneacetic acid. A similar strategy was employed to prepare 2-p-fluorobenzyl-5-nitrobenzimidazole, which involved the condensation of 4-nitro-o-phenylenediamine (B140028) with p-fluorophenylacetic acid. umich.edu The resulting nitro-benzimidazole could then be further modified, for instance, by reducing the nitro group to an amine, providing another handle for functionalization. umich.edu This highlights a dual approach where both the peripheral moiety and the benzimidazole core can be modified sequentially to create complex derivatives.

Synthesis of this compound-Based Hybrid Molecules

Creating hybrid molecules involves covalently linking the this compound scaffold to another distinct pharmacophore. This strategy aims to combine the biological activities of both parent molecules, potentially leading to synergistic effects, multi-target activity, or improved pharmacokinetic profiles. nih.gov

One approach is to link the benzimidazole core to another heterocyclic system. For example, naphthalimide-benzimidazole hybrids have been developed as potential antitumor agents. google.com In this design, the naphthalimide moiety is connected to the benzimidazole scaffold, often at the N-1 position, through a suitable linker, which may include a piperazine (B1678402) ring to enhance lipophilicity and influence structure-activity relationships. google.com

Another strategy involves creating hybrids with natural products. A series of 2-aryl-benzimidazole derivatives of dehydroabietic acid were synthesized, demonstrating the fusion of a synthetic heterocycle with a natural product scaffold. nih.gov Similarly, combining the benzimidazole core with chalcone (B49325) or anilide moieties has proven to be a successful strategy for generating potent antimicrobial agents. nih.gov The synthesis of these hybrids often involves amide bond formation, linking a carboxylic acid-functionalized partner with an amino-functionalized benzimidazole, or vice versa. nih.gov

Table 2: Examples of Benzimidazole-Based Hybrid Molecules

| Benzimidazole Scaffold | Linked Moiety | Resulting Hybrid Class | Potential Application |

|---|---|---|---|

| Benzimidazole | Naphthalimide | Naphthalimide-benzimidazole hybrid | Antitumor |

| Benzimidazole | Diphenylamine | Diphenylamine-based bipharmacophoric compound | Anticancer |

| 2-Aryl-benzimidazole | Dehydroabietic acid | Diterpenoid-benzimidazole hybrid | Cytotoxic Agent |

| Benzimidazole | Chalcone | Chalcone-benzimidazole hybrid | Antifungal |

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 2 2 Naphthylmethyl Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(2-Naphthylmethyl)benzimidazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. nih.gov

In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the proton of the N-H group in the benzimidazole ring typically appears as a broad singlet in the downfield region, often around 11.63 to 12.83 ppm. rsc.orgcore.ac.uk The chemical shifts of the aromatic protons on the benzimidazole and naphthalene (B1677914) rings are observed in the range of 7.0 to 8.2 ppm, with their specific splitting patterns and coupling constants providing crucial information about their relative positions. rsc.org The methylene (B1212753) protons of the -CH₂- group connecting the naphthalene and benzimidazole moieties typically appear as a singlet or a multiplet in the range of 4.86 to 5.5 ppm. core.ac.uk

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the C=N group in the benzimidazole ring is characteristically observed at a high chemical shift, often around 151 ppm. rsc.org The carbon atoms of the aromatic rings appear in the typical aromatic region of the spectrum, generally between 110 and 145 ppm. arabjchem.orgresearchgate.net The chemical shift of the methylene carbon provides further confirmation of the structure. Due to the rapid tautomeric equilibrium in some benzimidazoles, certain pairs of carbon atoms in the benzimidazole ring (C4/C7 and C5/C6) may show averaged signals. arabjchem.orgmdpi.com However, in some solvents or in the solid state, this tautomerism can be "blocked," leading to distinct signals for each carbon. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Benzimidazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Benzimidazole) | 11.63 - 12.83 | Broad Singlet |

| Aromatic-H | 7.0 - 8.2 | Multiplet |

| Methylene-H (-CH₂-) | 4.86 - 5.5 | Singlet/Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the derivative.

Table 2: Representative ¹³C NMR Spectral Data for Benzimidazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=N (Benzimidazole) | ~151 |

| Aromatic-C | 110 - 145 |

| Methylene-C (-CH₂-) | Varies |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands for this compound include:

N-H Stretching: A characteristic broad band is typically observed in the region of 3200-3500 cm⁻¹, corresponding to the N-H stretching vibration of the imidazole (B134444) ring. rsc.orgnih.gov The broadness of this peak is often indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene bridge is observed between 2800-3000 cm⁻¹. rsc.orgorientjchem.org

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) in the benzimidazole ring gives rise to a strong absorption band typically in the range of 1610-1630 cm⁻¹. rsc.org

C=C Stretching: Aromatic C=C stretching vibrations from both the benzimidazole and naphthalene rings are observed in the 1400-1600 cm⁻¹ region. core.ac.uk

Out-of-Plane Bending: The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

The presence and position of these characteristic bands in the FT-IR spectrum provide strong evidence for the successful synthesis and structural integrity of this compound. nih.govresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| C=N Stretch | 1610 - 1630 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which helps in confirming its molecular formula. rsc.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for 2-benzylbenzimidazole derivatives include the cleavage of the bond between the methylene group and the benzimidazole ring, leading to the formation of a stable naphthylmethyl cation or a benzimidazole-containing fragment. nih.gov The fragmentation of the benzimidazole ring itself can also occur, providing further structural clues. nist.gov

For instance, a characteristic fragment ion would be the naphthylmethyl cation (C₁₁H₉⁺) at m/z 141. Another significant fragment would correspond to the benzimidazole moiety. The analysis of these fragmentation patterns allows for the detailed structural confirmation of the synthesized compound. miamioh.edu

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 259.1235 | Protonated molecular ion |

| [C₁₁H₉]⁺ | 141.0704 | Naphthylmethyl cation |

| [C₇H₅N₂]⁺ | 117.0453 | Benzimidazolyl cation |

Note: The observed m/z values may vary slightly depending on the instrument and ionization method.

UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophoric system of this compound. The benzimidazole and naphthalene rings constitute a large π-conjugated system, which absorbs ultraviolet light, leading to electronic excitations.

The UV-Vis spectrum of this compound typically exhibits strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π-π* transitions within the aromatic rings. The extended conjugation provided by the naphthylmethyl group can influence the position and intensity of these absorption bands compared to simpler benzimidazole derivatives. The solvent environment can also affect the absorption maxima, a phenomenon known as solvatochromism, which can provide insights into the electronic nature of the molecule. core.ac.uk For benzimidazole itself, absorption maxima are typically observed around 243 nm, 274 nm, and 278 nm. spectrabase.com The introduction of the naphthylmethyl group is expected to cause a red shift (bathochromic shift) in these absorption bands.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition | Approximate λₘₐₓ (nm) |

|---|---|

| π → π* | > 280 |

Note: The exact absorption maxima (λₘₐₓ) can vary depending on the solvent and specific substituents.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of a suitable crystal of this compound would reveal the planarity of the benzimidazole and naphthalene ring systems. mdpi.com It would also provide details about the torsion angles between these rings and the conformation of the methylene bridge. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group of the benzimidazole ring and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the material's physical properties.

Advanced Hyphenated Techniques (e.g., LC-MS for Impurity Identification)

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the analysis of complex mixtures and the identification of impurities in samples of this compound. nih.gov LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.

This technique is highly sensitive and can detect and quantify even trace amounts of impurities that may be present from the synthesis or degradation of the main compound. nih.govshimadzu.com The liquid chromatography component separates the impurities from the main compound based on their different affinities for the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer, which provides their molecular weights and fragmentation patterns, enabling their identification. iaea.orgresearchgate.net This is crucial for ensuring the purity of the compound, which is essential for its use in any application.

Computational and Theoretical Investigations of 2 2 Naphthylmethyl Benzimidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry to investigate the electronic properties and reactivity of molecules. By approximating the electron density, DFT calculations can provide accurate descriptions of molecular orbitals, reaction pathways, and other key chemical characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic properties of 2-(2-Naphthylmethyl)benzimidazole are dictated by the interplay between the benzimidazole (B57391) core and the naphthylmethyl substituent. DFT calculations are instrumental in characterizing the electronic structure, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to remove electrons from a low-lying HOMO or add electrons to a high-lying LUMO. researchgate.net For benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring, while the LUMO is often distributed over the entire molecule, including the substituent at the 2-position. srrjournals.com

While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous 2-aryl and 2-heteroaryl benzimidazoles provide valuable insights. For instance, DFT calculations on similar structures have been used to determine their electronic properties and correlate them with observed biological activities. researchgate.net The introduction of the bulky naphthylmethyl group is expected to influence the electronic distribution and the energy of the frontier orbitals.

Table 1: Representative HOMO-LUMO Gaps for Related Benzimidazole Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | researchgate.netnih.gov |

| Quinoline | -6.65 | -1.55 | 5.1 | researchgate.net |

| Naproxen | -6.21 | -1.74 | 4.4665 | researchgate.net |

Note: The values presented are for analogous or related compounds to provide a general understanding of the range of HOMO-LUMO gaps in similar molecular scaffolds. Specific values for this compound would require dedicated DFT calculations.

The analysis of the molecular electrostatic potential (MEP) surface, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule. nih.gov For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack and key for coordinating with metal ions.

Conformational Analysis and Stability

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the methylene (B1212753) group to the benzimidazole ring, is crucial for its interaction with biological targets. Computational methods can be employed to explore the potential energy surface and identify the most stable conformations.

For this compound, the key rotational barrier is around the C-C bond between the benzimidazole C2 atom and the methylene bridge. The steric hindrance between the hydrogen atoms of the methylene group and the hydrogen atom at the N1 position of the benzimidazole ring, as well as the bulky naphthyl group, will influence the preferred conformation. DFT calculations can quantify these rotational barriers, providing insights into the molecule's flexibility at room temperature. nih.gov

Table 2: Calculated Rotational Barriers for Analogous Molecular Fragments

| Molecule | Rotational Barrier (kcal/mol) | Method | Reference |

| N-methylformamide (C-N bond) | >19 | NMR | msu.edu |

| N-Benzhydrylformamide (Formyl group) | 20-23 | DFT | nih.gov |

| N-Benzhydrylformamide (Aryl group) | 2.5 - 9.8 | DFT | nih.gov |

Note: These values illustrate the range of rotational barriers in similar chemical systems. The specific rotational barrier for the naphthylmethyl group in the target compound would require specific computational analysis.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. beilstein-journals.orgresearchgate.net Computational modeling can elucidate the reaction mechanism, identify key intermediates, and determine the activation energies of the transition states.

For the synthesis of this compound from o-phenylenediamine and 2-naphthaleneacetaldehyde, the proposed mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the final product. researchgate.net DFT calculations can model each step of this pathway, providing a detailed understanding of the reaction kinetics and thermodynamics. The role of catalysts, such as acids or metal complexes, in lowering the activation barriers can also be investigated computationally. beilstein-journals.orgnih.gov

A plausible reaction pathway involves:

Nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde.

Formation of a carbinolamine intermediate.

Dehydration to form a Schiff base (imine).

Intramolecular nucleophilic attack of the second amino group on the imine carbon.

Formation of a dihydrobenzimidazole intermediate.

Oxidative aromatization to yield this compound. researchgate.net

Computational modeling can help to understand the energetics of each step and identify the rate-determining step of the reaction.

Nucleophilicity and Regioselectivity Prediction

The benzimidazole ring system possesses both nucleophilic and electrophilic character. The nitrogen atom at position 3 is generally considered nucleophilic, while the carbon atom at position 2 is susceptible to nucleophilic attack after N-alkylation or in the presence of a good leaving group. chemicalbook.com The benzene (B151609) part of the benzimidazole ring can undergo electrophilic substitution.

Computational methods can predict the nucleophilicity of the different atoms in the molecule and the regioselectivity of electrophilic aromatic substitution reactions. Methods like RegioSQM, which calculate proton affinities, can predict the most likely sites for electrophilic attack on the aromatic rings of this compound. chemrxiv.orgrsc.orgrsc.orgnih.govresearchgate.net

Based on the general electronic properties of benzimidazoles, electrophilic substitution is expected to occur on the benzene ring, with the positions para and ortho to the annulated imidazole ring being the most activated. chemicalbook.com The bulky naphthylmethyl group might also influence the regioselectivity due to steric hindrance.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment, such as solvent molecules or biological macromolecules. nih.govnih.govnih.gov

For this compound, MD simulations can be employed to:

Study its behavior in aqueous solution: Understanding how the molecule interacts with water molecules, its solvation shell, and its conformational preferences in a physiological environment.

Investigate its interaction with lipid bilayers: As a lipophilic molecule, it is likely to interact with cell membranes. MD simulations can model its partitioning into and permeation across a lipid bilayer, providing insights into its bioavailability and potential mechanisms of cytotoxicity. acs.orgnih.gov The aromatic side chains of such molecules can interact with both the hydrophobic core and the headgroup region of the lipids. youtube.com

Simulate its binding to a protein target: Once a potential protein target is identified through docking studies, MD simulations can be used to assess the stability of the ligand-protein complex, analyze the detailed interactions, and observe any conformational changes induced by ligand binding. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling (Computational Perspective)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. nih.govsemanticscholar.orgfrontiersin.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Given the known anticancer and antimicrobial activities of many benzimidazole derivatives, molecular docking studies of this compound against various biological targets are of significant interest. Potential targets include:

Tubulin: Benzimidazole compounds like albendazole (B1665689) are known to inhibit tubulin polymerization, a key process in cell division. Docking studies can predict whether this compound can bind to the colchicine (B1669291) binding site of β-tubulin and identify the key amino acid residues involved in the interaction. nih.govresearchgate.net

DNA: The planar aromatic system of this compound suggests that it could intercalate into the DNA double helix. Docking simulations with DNA can help to verify this hypothesis and predict the preferred binding mode and sequence specificity.

Enzymes: Various enzymes, such as kinases and DNA gyrase, are potential targets for benzimidazole derivatives. Docking can be used to assess the binding affinity of this compound to the active sites of these enzymes. frontiersin.org

Table 3: Representative Docking Scores of Benzimidazole Derivatives with Biological Targets

| Ligand | Target | Docking Score (kcal/mol) | Reference |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | β-tubulin | -8.50 | nih.govsemanticscholar.org |

| Albendazole (standard) | β-tubulin | -7.0 | nih.govsemanticscholar.org |

| Ancylostoma caninum isotype 1 model complexed with ABZSO | β-tubulin | -7.94 | frontiersin.org |

| Parascaris equorum model complexed with ABZSO | β-tubulin | -8.19 | frontiersin.org |

| Ancylostoma ceylanicum isotype 1 model complexed with ABZSO | β-tubulin | -8.29 | frontiersin.org |

| Toxocara canis isotype A model complexed with ABZSO | β-tubulin | -8.82 | frontiersin.org |

Note: The docking scores presented are for analogous compounds to illustrate the potential binding affinities of benzimidazole derivatives. The actual docking score for this compound would depend on the specific target and the docking software used.

The results of molecular docking studies, including the predicted binding energies and the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking), provide a rational basis for the design of new, more potent analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand and predict the relationship between the chemical structures of compounds and their biological activities. nih.govnih.gov This method is instrumental in medicinal chemistry for designing and optimizing lead compounds by identifying the key structural features, or "descriptors," that influence their therapeutic effects. nih.gov For the benzimidazole class of compounds, including this compound, QSAR studies provide deep insights into the structural requirements for various biological activities, thereby guiding the synthesis of more potent and selective derivatives. researchgate.netbiointerfaceresearch.com

Detailed research findings from various QSAR studies on benzimidazole derivatives have successfully established predictive models for a range of biological activities, including anticancer, antibacterial, and anthelmintic actions. These studies typically involve calculating a wide array of molecular descriptors—such as electronic, topological, physicochemical, and steric properties—and correlating them with experimentally determined biological data, like the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). nih.govijpsr.comresearchgate.net

For instance, a 2D-QSAR model developed for a series of 131 benzimidazole derivatives showed a strong correlation (R² = 0.904) for predicting anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.net Similarly, QSAR models for benzimidazoles targeting epidermal growth factor receptor (EGFR) in breast cancer have demonstrated high predictive accuracy. nih.gov In the realm of antibacterial research, QSAR analyses of substituted benzimidazoles against Pseudomonas aeruginosa have yielded models with excellent predictive capability, confirmed through both internal and external validation. nih.govresearchgate.net Another study on benzimidazole analogues identified key descriptors like the Topological Polar Surface Area (TPSA) and the number of H-bond acceptors as crucial for antimicrobial activity. ijpsr.com Furthermore, a QSAR study on 2-thioarylalkyl-1H-benzimidazole derivatives against Haemonchus contortus established a highly significant model (R² = 0.917) based on quantum chemical descriptors such as dipole moment (μ) and the energy of the highest occupied molecular orbital (EHOMO). biolscigroup.usscholars.direct

The statistical robustness of these models is a critical aspect of their reliability. Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbor (kNN), are employed, and their predictive power is rigorously validated. biointerfaceresearch.comresearchgate.net

The table below summarizes the statistical quality of representative QSAR models developed for different series of benzimidazole derivatives.

Table 1: Statistical Quality of Representative QSAR Models for Benzimidazole Derivatives

| Biological Activity | Model Type | Statistical Parameters | Reference |

|---|---|---|---|

| Anticancer (MDA-MB-231) | 2D-QSAR | R² = 0.904; CCC = 0.867 | researchgate.net |

| Anthelmintic | QSAR (DFT) | R² = 0.917; Q²cv = 0.916; F = 29.354 | biolscigroup.usscholars.direct |

| Antibacterial | QSAR (MLR) | r² = 0.6773; pred_r² = 0.7150 | ijpsr.com |

| Anti-enterovirus | 3D-QSAR | - | biointerfaceresearch.com |

| Anticancer (EGFR Inhibitor) | 2D-QSAR | r² = 0.9512; q² = 0.8998; pred_r² = 0.8661 | researchgate.net |

R²: Coefficient of determination; q² or Q²cv: Cross-validated correlation coefficient; pred_r²: Predictive R² for external test set; F: Fisher's test value; CCC: Concordance correlation coefficient; MLR: Multiple Linear Regression; DFT: Density Functional Theory.

The exploration of chemical space through QSAR not only predicts activity but also elucidates the mechanism of action by identifying the molecular properties that drive biological interactions. nih.gov Descriptors identified as significant in these models provide a roadmap for targeted structural modifications.

The following table details some of the key molecular descriptors that have been identified in various QSAR studies on benzimidazoles and their impact on biological activity.

Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Benzimidazole Derivatives

| Descriptor | Influence on Activity | Target Activity | Reference |

|---|---|---|---|

| Dipole Moment (μ) | Lower values improve activity | Anthelmintic | biolscigroup.usscholars.direct |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Lower values increase activity | Anthelmintic, Antibacterial | nih.govbiolscigroup.us |

| Hydration Energy | Affects activity | Antibacterial | nih.gov |

| Topological Polar Surface Area (TPSA) | Positive correlation | Antibacterial | ijpsr.com |

| H-bond Acceptors | Positive correlation | Antibacterial | ijpsr.com |

By leveraging these validated QSAR models, researchers can screen virtual libraries of novel benzimidazole derivatives, including those related to this compound, to prioritize the synthesis of compounds with the highest predicted potency. This computational pre-screening significantly reduces the time and resources required in the drug discovery pipeline. nih.gov

Future Perspectives and Emerging Research Directions for 2 2 Naphthylmethyl Benzimidazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids under harsh conditions, such as high temperatures and the use of strong mineral acids. acs.org The future of synthesizing 2-(2-Naphthylmethyl)benzimidazole, likely from o-phenylenediamine and a derivative of 2-(naphthalen-2-yl)acetic acid, is geared towards environmentally benign and efficient "green" methodologies.

Recent research highlights several promising sustainable strategies for benzimidazole (B57391) synthesis that are applicable to this specific compound:

Solvent-Free and Water-Based Reactions: A versatile and green chemical procedure involves the reaction of aromatic 1,2-diamines with various partners with just a few drops of water, often accomplished by simple grinding at room temperature. acs.orgmdpi.com This method drastically reduces solvent waste and energy consumption. Other approaches have demonstrated high yields for 2-aryl benzimidazoles in water without any catalyst. nih.gov

Deep Eutectic Solvents (DES): An innovative approach utilizes deep eutectic solvents, such as a mixture of choline (B1196258) chloride and o-phenylenediamine, which can act as both the reaction medium and a reagent. nih.gov This method offers high yields and simplifies the work-up procedure, aligning with the principles of green chemistry. nih.gov

Catalyst-Driven Innovations: The development of novel catalysts is paving the way for more efficient syntheses. Zinc triflate, acs.org copper-based catalysts, researchgate.net and even recyclable copper(II)-loaded alginate hydrogel beads have been shown to effectively catalyze benzimidazole formation under mild conditions, often at room temperature and in aqueous media. eurekaselect.com

Microwave-Assisted Synthesis: The use of microwave irradiation offers a green approach to synthesizing N-alkyl-2-thiomethyl benzimidazoles, suggesting its potential for accelerating the synthesis of other derivatives through rapid and uniform heating.

These emerging methodologies promise to make the production of this compound and its analogs more economical, scalable, and environmentally sustainable.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions before undertaking complex and costly synthesis. For this compound, these in silico methods are crucial for mapping its future research trajectory.

Key computational techniques are being leveraged to explore the potential of benzimidazole derivatives:

Molecular Docking and Pharmacophore Modeling: These methods are used to predict how a molecule like this compound might bind to biological targets. rsc.org By simulating interactions with enzyme active sites (e.g., viral proteases, tubulin, or kinases), researchers can prioritize derivatives for synthesis and biological testing. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a molecule within a biological environment, such as its interaction with a protein's binding site over time. google.comnih.gov This is critical for understanding the durability and nature of the binding.

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) are employed to analyze the electronic structure, molecular electrostatic potential, and the nature of bonding interactions. mdpi.comnih.gov This information helps in understanding reactivity and the fundamental forces driving molecular recognition.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the design process. nih.govacs.org These models can forecast the drug-like characteristics of compounds like this compound, identifying potential liabilities such as poor bioavailability or toxicity early in development. nih.govnih.gov

| Computational Method | Application in Benzimidazole Research | Potential for this compound |

| Pharmacophore Modeling | Identify critical hydrogen bond acceptors and hydrophobic regions for target binding. rsc.org | Predict key interactions of the naphthyl and benzimidazole moieties with biological targets. |

| Molecular Docking | Simulate binding modes and affinities with enzymes like tubulin or viral proteases. mdpi.comencyclopedia.pub | Screen for potential anticancer, antiviral, or antifungal activity by docking against relevant proteins. |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes over time. google.comnih.gov | Confirm the stability of predicted binding modes and understand dynamic interactions. |

| DFT Calculations | Analyze electronic properties (HOMO-LUMO gap) and molecular electrostatic potential. mdpi.com | Elucidate the electronic nature and reactivity, aiding in the design of new derivatives. |

| In Silico ADMET | Predict drug-likeness, bioavailability, and potential toxicity profiles. nih.govacs.org | Forecast pharmacokinetic properties to guide structural modifications for better therapeutic potential. |

Expanding Applications in Specialized Chemical Fields Beyond Current Scope

While the pharmacological potential of benzimidazoles is well-established, future research is set to expand the application of this compound into diverse and specialized areas of chemical science, moving beyond its traditional role in medicine.

Emerging non-medical applications include:

Materials Science: The planar aromatic structure and charge-transfer properties of this compound make it a candidate for use in organic electronics. rsc.org Benzimidazole derivatives are being investigated as n-type semiconductors for organic thin-film transistors (OTFTs) and as host materials in phosphorescent organic light-emitting diodes (PHOLEDs). acs.orgencyclopedia.pub The extended π-system of the naphthyl group could be particularly advantageous for these applications.

Corrosion Inhibition: Benzimidazole derivatives have shown significant promise as corrosion inhibitors for metals like carbon steel in acidic environments. mdpi.comsnu.edu.in They form a protective film on the metal surface through adsorption, with the nitrogen and sulfur heteroatoms playing a key role. The large surface area of the naphthyl group in this compound could enhance this protective effect.

Coordination Chemistry and Catalysis: The nitrogen atoms in the benzimidazole ring serve as excellent donor sites for coordinating with metal ions. This makes the compound a valuable ligand for creating metal-organic frameworks (MOFs) and catalytically active metal complexes. mdpi.comrsc.org Benzimidazole-based N-heterocyclic carbene (NHC) metal complexes are gaining attention as highly efficient catalysts for cross-coupling reactions. eurekaselect.com

Environmental Remediation: A patent has been awarded for the use of imidazole (B134444) and benzimidazole derivatives to degrade toxic heavy metals like mercury, lead, and cadmium into less toxic, insoluble forms, highlighting a potential application in environmental detoxification. nih.gov

Interdisciplinary Research Integrating this compound into New Areas of Chemical Science

The most exciting future prospects for this compound lie at the intersection of different scientific disciplines. This interdisciplinary approach is expected to unlock novel functionalities and applications previously unexplored.

Key areas of interdisciplinary integration include:

Bioinorganic Chemistry: The ability of benzimidazoles to act as ligands is being exploited to create novel metal complexes with enhanced biological activity. nih.gov By coordinating this compound with metals like copper, zinc, or silver, researchers can design hybrid compounds where the properties of both the organic ligand and the metal center are fine-tuned for specific therapeutic purposes, such as anticancer agents. nih.gov

Chemical Biology and Cancer Research: While many benzimidazoles act as microtubule-destabilizing agents, recent research has uncovered derivatives that function as microtubule-stabilizing agents, similar to paclitaxel. researchgate.net This opens a new avenue in cancer research, and investigating where this compound falls on this spectrum could lead to the development of anticancer agents with novel mechanisms of action.

Materials Chemistry and Photonics: The inherent fluorescence of some benzimidazole-based heterocycles presents opportunities in the development of chemical sensors and fluorescent whitening agents. mdpi.com The fusion of the benzimidazole core with the large, aromatic naphthyl group in this compound could lead to materials with unique photophysical properties, suitable for applications in optical devices or as probes for detecting specific analytes.

High-Energy Materials: In a more nascent field of research, polynitro derivatives of benzimidazole are being explored as potential high-energy materials. google.com While this is far from the current scope of this compound, it demonstrates the chemical versatility of the core structure and points towards its potential adaptation into highly specialized and unconventional fields of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Naphthylmethyl)benzimidazole, and how do reaction conditions influence yields?

- Methodology :

- Cyclization of o-phenylenediamines : Use CO₂ and H₂ under green chemistry conditions (80–100°C, 24–48 hrs) to achieve benzimidazole scaffolds .

- Acid-catalyzed condensation : Employ acetic acid (90%) with o-phenylenediamine derivatives at 80–100°C for 6–12 hrs, followed by alkaline workup to isolate products .

- Metal-catalyzed oxidative coupling : Mn(III) acetate promotes condensation of substituted aldehydes with diamines at 60–80°C, yielding fluorescent derivatives with >70% efficiency .

- Critical Factors : Solvent polarity, temperature, and catalyst choice (e.g., FeBr₃ or polyphosphoric acid) significantly affect regioselectivity and purity.

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Analytical Techniques :

- HPLC/GC : Validate purity (>98.5%) using C18 columns (HPLC) or DB-5 capillary columns (GC) with UV/ECD detection .

- NMR/FTIR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and imidazole N–H stretches (3100–3300 cm⁻¹) .

- X-ray crystallography : Resolve π-stacking interactions (e.g., 3.69 Å interplanar distances) in crystalline forms .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectroscopic data for this compound derivatives in different solvents?

- Key Findings :

- Solvatochromism : Derivatives with hydroxyl or fluorophenyl substituents exhibit redshifted UV-Vis absorption (Δλ = 10–15 nm) in polar solvents due to enhanced charge-transfer transitions .

- ESIPT (Excited-State Intramolecular Proton Transfer) : 2-(2-Hydroxyphenyl) analogs show dual fluorescence (normal vs. tautomer emission) in methanol, with quantum yield ratios (FN/FT) varying from 0.3 to 1.2 depending on substituent electronegativity .

Q. How does the naphthylmethyl group influence DNA intercalation compared to other benzimidazole derivatives?

- Experimental Evidence :

- UV-Vis Titration : 2-(Hydroxymethyl)benzimidazole binds DNA with K = 5.2 × 10⁷ L·mol⁻¹, causing hypochromism (ΔA = 15–20%) and viscosity increases, indicative of intercalation .

- Substituent Impact : Naphthylmethyl groups may enhance binding affinity due to extended π-conjugation, but steric hindrance could reduce efficiency. Compare with 2-(4-chlorophenyl) analogs using terahertz spectroscopy to assess DNA distortion .

Q. What computational approaches are optimal for predicting the pharmacological activity of this compound derivatives?

- Methodological Framework :

- Pharmacophore Modeling : Identify critical H-bond acceptors (imidazole N) and hydrophobic regions (naphthyl group) for target binding .

- Molecular Docking : Use AutoDock Vina to simulate interactions with viral proteases (e.g., BVDV NS5B) or cancer targets (e.g., EGFR), validating with IC₅₀ assays .

- ADMET Prediction : Apply QSAR models to estimate bioavailability (e.g., LogP < 5) and toxicity (e.g., Ames test profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.